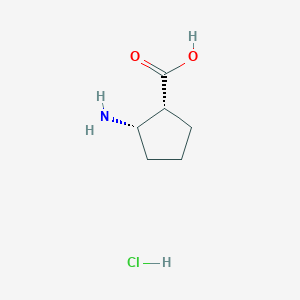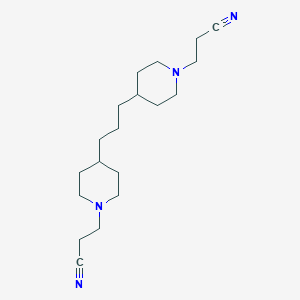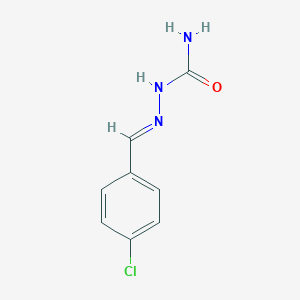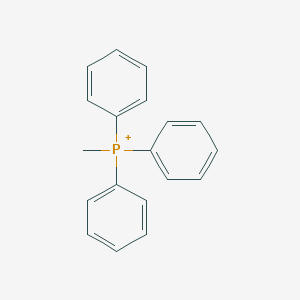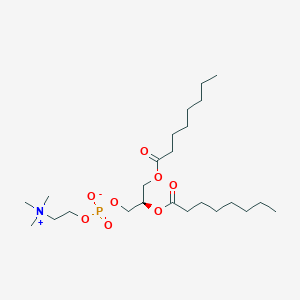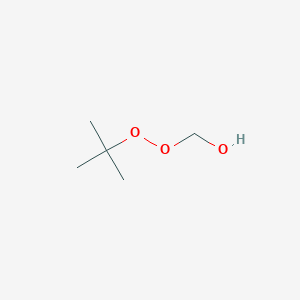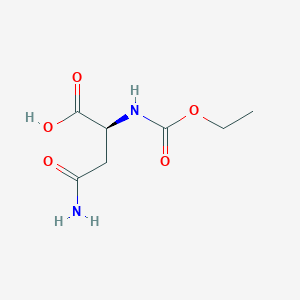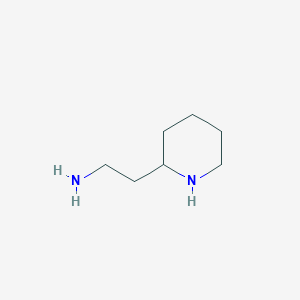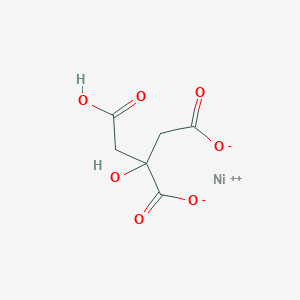
Nickel(2+) hydrogen citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) hydrogen citrate is a chemical compound with the molecular formula Ni(H2Cit)2. It is a coordination compound that contains nickel ions and citrate ligands. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological and chemical research.
Mécanisme D'action
The mechanism of action of nickel(2+) hydrogen citrate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate various organic molecules and facilitate their reactions. Additionally, it can also form coordination complexes with other molecules, which can further enhance its catalytic activity.
Effets Biochimiques Et Physiologiques
Nickel(2+) hydrogen citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using nickel(2+) hydrogen citrate in laboratory experiments is its excellent catalytic activity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, its potential toxicity and limited solubility in water can also be considered as limitations.
Orientations Futures
There are several potential future directions for research on nickel(2+) hydrogen citrate. One area of interest is in the development of new and improved synthesis methods that can enhance its catalytic activity and solubility. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields, such as drug discovery and environmental remediation.
Méthodes De Synthèse
Nickel(2+) hydrogen citrate can be synthesized using various methods, including chemical precipitation and complexation reactions. One of the most common methods for synthesizing this compound is by reacting nickel acetate with citric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as filtration and recrystallization.
Applications De Recherche Scientifique
Nickel(2+) hydrogen citrate has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of catalysis, where it has been shown to exhibit excellent catalytic activity in various organic reactions. Additionally, it has also been used in the synthesis of various metal-organic frameworks (MOFs) and other coordination compounds.
Propriétés
Numéro CAS |
18721-51-2 |
|---|---|
Nom du produit |
Nickel(2+) hydrogen citrate |
Formule moléculaire |
C6H6NiO7 |
Poids moléculaire |
248.8 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
PVQDBEUVVVTFSY-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
SMILES canonique |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
Autres numéros CAS |
18721-51-2 |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
nickel(2+) hydrogen citrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



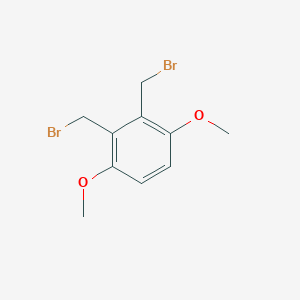
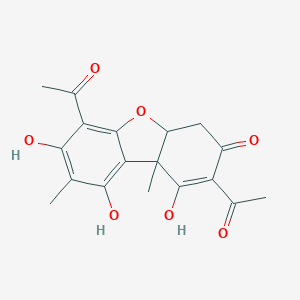
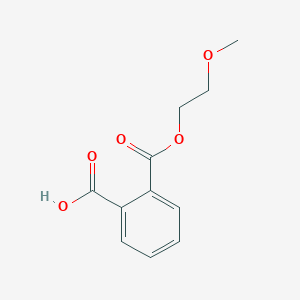
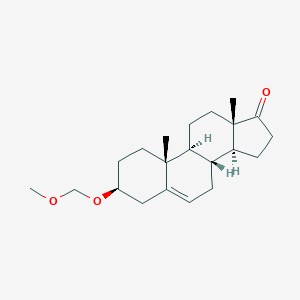
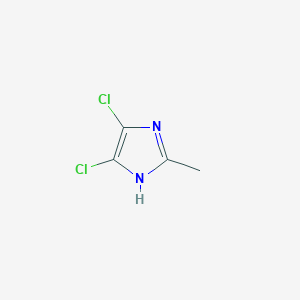
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
